molecular formula C10H19FN2O B14683086 1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea CAS No. 33021-77-1

1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea

Cat. No.: B14683086
CAS No.: 33021-77-1
M. Wt: 202.27 g/mol
InChI Key: DTQCSUNFELQYOZ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea is a synthetic organic compound characterized by the presence of a fluoroethyl group and a methylcyclohexyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea typically involves the reaction of 2-fluoroethylamine with 4-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Fluoroethylamine+4-Methylcyclohexyl isocyanateThis compound\text{2-Fluoroethylamine} + \text{4-Methylcyclohexyl isocyanate} \rightarrow \text{this compound} 2-Fluoroethylamine+4-Methylcyclohexyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea compounds.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Fluoroethyl)-3-(4-methylphenyl)urea: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)thiourea: Contains a thiourea moiety instead of a urea moiety.

Uniqueness: 1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)urea is unique due to the combination of the fluoroethyl and methylcyclohexyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

33021-77-1

Molecular Formula

C10H19FN2O

Molecular Weight

202.27 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-(4-methylcyclohexyl)urea

InChI

InChI=1S/C10H19FN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h8-9H,2-7H2,1H3,(H2,12,13,14)

InChI Key

DTQCSUNFELQYOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)NCCF

Origin of Product

United States

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